molecular formula C17H16FN5O4 B2557820 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide CAS No. 2309344-61-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide

Cat. No.: B2557820
CAS No.: 2309344-61-2
M. Wt: 373.344
InChI Key: NXNXUXYOCSSRFN-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a fluoropyrimidine group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxole and fluoropyrimidine intermediates, followed by their coupling with the piperazine ring. Common synthetic routes include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of Fluoropyrimidine Intermediate: The fluoropyrimidine moiety is synthesized through the reaction of a pyrimidine derivative with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Coupling Reaction: The benzodioxole and fluoropyrimidine intermediates are then coupled with a piperazine derivative under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • 2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
  • Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide stands out due to its unique combination of a benzodioxole moiety, a fluoropyrimidine group, and a piperazine ring. This structural diversity provides it with a wide range of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4/c18-12-7-19-16(20-8-12)23-4-3-22(9-15(23)24)17(25)21-6-11-1-2-13-14(5-11)27-10-26-13/h1-2,5,7-8H,3-4,6,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNXUXYOCSSRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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